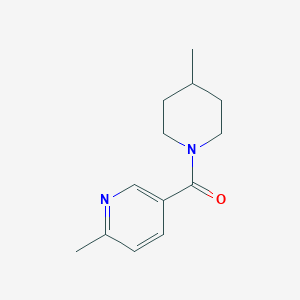![molecular formula C15H18N2O2 B7506601 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)
1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol is a chemical compound that has been the subject of extensive scientific research. This compound has been studied for its potential use in various applications, including medicinal chemistry and neuroscience.
Wirkmechanismus
The mechanism of action of 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol involves its binding to the dopamine D2 receptor in the brain. This binding inhibits the activity of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of movement, emotion, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol include the inhibition of dopamine activity, which can lead to a reduction in movement, emotion, and cognition. This compound has also been found to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol in lab experiments is its specificity for the dopamine D2 receptor. This allows researchers to study the effects of dopamine inhibition on specific brain circuits and behaviors. However, a limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol. One direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential use as a tool for studying the role of dopamine in various brain circuits and behaviors. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol is a chemical compound that has been extensively studied for its potential use in medicinal chemistry and neuroscience. Its specificity for the dopamine D2 receptor makes it a potential candidate for the treatment of various neurological disorders, and its potential neuroprotective effects may make it useful in the treatment of neurodegenerative diseases. However, further research is needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol involves the reaction of 5-phenyl-2-amino-1,3-oxazole with formaldehyde and piperidine in the presence of an acid catalyst. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol has been studied for its potential use in medicinal chemistry and neuroscience. It has been found to have significant activity as a dopamine D2 receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
1-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-13-7-4-8-17(10-13)11-15-16-9-14(19-15)12-5-2-1-3-6-12/h1-3,5-6,9,13,18H,4,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZGCZCACZIRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC=C(O2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7506532.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7506540.png)



![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]morpholine](/img/structure/B7506557.png)

![3-[(3-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7506567.png)




![2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7506595.png)